molecular formula C17H22N4O B2383297 2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448136-47-7

2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2383297
CAS No.: 1448136-47-7
M. Wt: 298.39
InChI Key: LHJQVRFMJVPAHM-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl group, a pyrazolyl group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the pyridinyl group: The pyrazole intermediate is then reacted with a pyridine derivative through a coupling reaction, often using a palladium catalyst.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with cyclopentylacetic acid under amide bond-forming conditions, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazolyl groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of alkylated derivatives at the pyridinyl or pyrazolyl positions.

Scientific Research Applications

2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The pyridinyl and pyrazolyl groups can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity. This compound may modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide: Similar structure but with a pyridin-3-yl group.

    2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: Similar structure but with a pyridin-2-yl group.

Uniqueness

2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(13-14-3-1-2-4-14)19-10-12-21-11-7-16(20-21)15-5-8-18-9-6-15/h5-9,11,14H,1-4,10,12-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJQVRFMJVPAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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